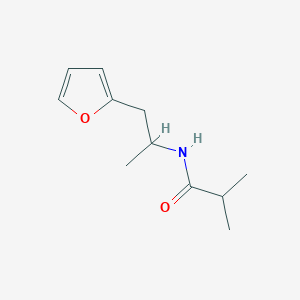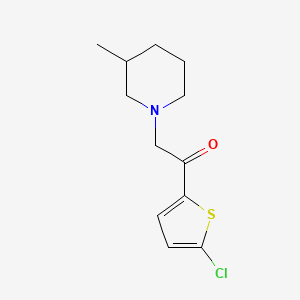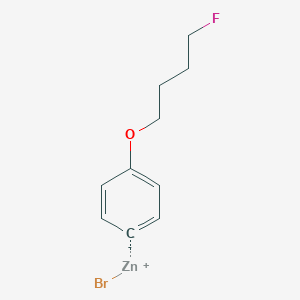
6-sec-Butyloxy-3-chlorophenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE, 0.50 M in THF, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE typically involves the reaction of 3-chlorophenyl bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of Magnesium Turnings: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by rinsing with anhydrous ether.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 3-chlorophenyl bromide in THF. The mixture is stirred and heated to initiate the reaction, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and safety.
Automated Systems: Automation ensures precise control over reaction conditions, such as temperature and pressure, enhancing yield and purity.
化学反応の分析
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
科学的研究の応用
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE has diverse applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research.
作用機序
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, a fundamental step in many organic synthesis processes.
類似化合物との比較
Similar Compounds
3-Chlorophenylmagnesium Bromide: Similar in structure but lacks the sec-butyloxy group.
Phenylmagnesium Bromide: A simpler Grignard reagent without the chlorine and sec-butyloxy substituents.
Uniqueness
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the sec-butyloxy group can provide steric hindrance, affecting the compound’s behavior in synthesis.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
特性
分子式 |
C16H16BrClMgO |
|---|---|
分子量 |
364.0 g/mol |
IUPAC名 |
magnesium;1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide;bromide |
InChI |
InChI=1S/C16H16ClO.BrH.Mg/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
WVXWSDBEPPGICI-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
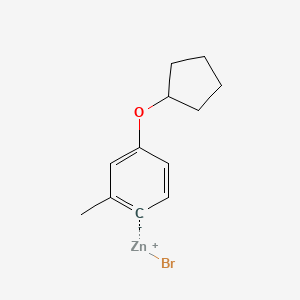
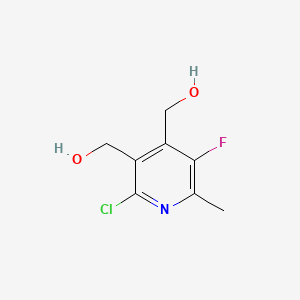
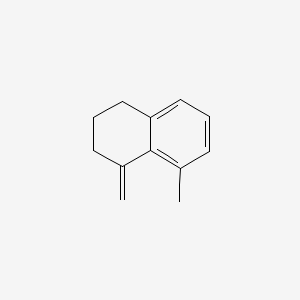
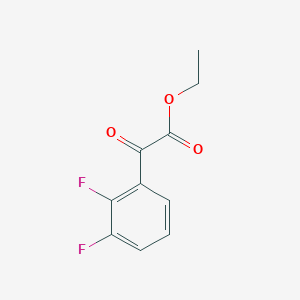
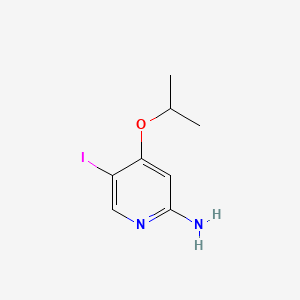
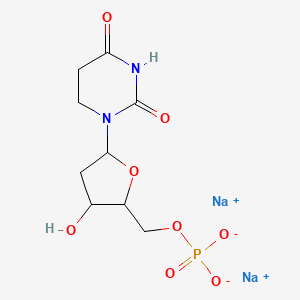

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
